Methyl beta-D-altropyranoside
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Overview
Description
Methyl beta-D-altropyranoside is a carbohydrate derivative with the molecular formula C7H14O6 and a molecular weight of 194.18 g/mol . It is a methylated form of beta-D-altropyranose, a sugar molecule. This compound is primarily used in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl beta-D-altropyranoside can be synthesized through the methylation of beta-D-altropyranose. The process involves the reaction of beta-D-altropyranose with methanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through crystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification steps may include filtration, distillation, and recrystallization to obtain a high-purity product suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions: Methyl beta-D-altropyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced sugar derivatives.
Major Products: The major products formed from these reactions include carboxylic acids, reduced sugars, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl beta-D-altropyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is employed in studies related to carbohydrate metabolism and enzyme-substrate interactions.
Medicine: this compound is investigated for its potential therapeutic applications, including its role in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of methyl beta-D-altropyranoside involves its interaction with specific enzymes and molecular targets. The compound can act as a substrate for glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. This interaction leads to the cleavage of the glycosidic bond and the release of the corresponding sugar and methanol. The pathways involved in these reactions are crucial for understanding carbohydrate metabolism and the development of enzyme inhibitors .
Comparison with Similar Compounds
- Methyl beta-D-glucopyranoside
- Methyl beta-D-galactopyranoside
- Methyl beta-D-mannopyranoside
- Methyl beta-D-talopyranoside
Comparison: Methyl beta-D-altropyranoside is unique due to its specific stereochemistry and the arrangement of hydroxyl groups on the pyranose ring. This distinct structure influences its reactivity and interaction with enzymes compared to other methylated sugars. For example, methyl beta-D-glucopyranoside has a different hydroxyl group configuration, leading to variations in its enzymatic interactions and chemical properties .
Properties
IUPAC Name |
(2R,3S,4R,5S,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5-,6+,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVAGTYPODGVJG-BNWJMWRWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@H]([C@@H]([C@@H]([C@H](O1)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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